Cxmp sodium salt

Description

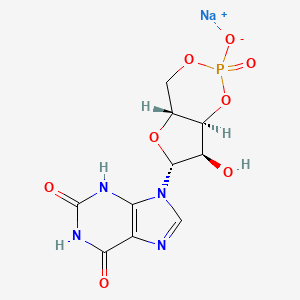

Cxmp sodium salt, also known as xanthosine-3’,5’-cyclic monophosphate sodium salt, is a cyclic nucleotide analogue of cyclic guanosine monophosphate. It is characterized by the replacement of the amino group in position 2 of the guanine nucleobase with oxygen. This compound is typically available in lyophilized or crystallized sodium salt form and is soluble in water or buffer solutions .

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10N4NaO8P |

|---|---|

Molecular Weight |

368.17 g/mol |

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purine-2,6-dione |

InChI |

InChI=1S/C10H11N4O8P.Na/c15-5-6-3(1-20-23(18,19)22-6)21-9(5)14-2-11-4-7(14)12-10(17)13-8(4)16;/h2-3,5-6,9,15H,1H2,(H,18,19)(H2,12,13,16,17);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |

InChI Key |

JCFOBWMCLRAQAS-GWTDSMLYSA-M |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=O)NC4=O)O)OP(=O)(O1)[O-].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3NC(=O)NC4=O)O)OP(=O)(O1)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Crystallization Method of 5'-Nucleoside Sodium Monophosphate

One well-documented industrial preparation method involves the crystallization of 5'-nucleoside sodium monophosphate from aqueous solutions. This method is applicable to CMP sodium salt due to its chemical similarity with other 5'-nucleoside monophosphates.

- Starting Material: Aqueous solution of 5'-nucleoside monophosphate (5-30% by mass concentration).

- pH Control: The solution pH is adjusted to between 5.0 and 9.0, preferably 5.5 to 7.5, to optimize crystallization.

- Inorganic Sodium Salt Addition: 1-10% by mass of an inorganic sodium salt such as sodium acetate, sodium carbonate, sodium sulfate, or sodium chloride is added to the solution.

- Solvent (Eluent) Addition: Organic solvents like ethanol, methanol, acetone, or ether are added in volumes ranging from 0.5 to 10 times the volume of the monophosphate aqueous solution, preferably 1 to 4 times.

- Crystallization Conditions: Temperature is controlled between 15°C and 40°C, ideally 20°C to 35°C, with stirring speeds from 20 to 200 rpm.

- Isolation: After crystallization, the solid CMP sodium salt is separated by suction filtration, washed with ethanol, and dried under vacuum.

- The process yields high-quality crystals with improved purity.

- The crystallization conditions are controllable and reproducible.

- Suitable for industrial-scale production due to simplicity and efficiency.

| Parameter | Range/Value | Preferred Condition |

|---|---|---|

| 5'-Nucleoside concentration | 5-30% (mass) | — |

| pH | 5.0 - 9.0 | 5.5 - 7.5 |

| Inorganic sodium salt | 1-10% (mass) | — |

| Solvent volume | 0.5 - 10 times aqueous volume | 1 - 4 times |

| Crystallization temp. | 15°C - 40°C | 20°C - 35°C |

| Stirring speed | 20 - 200 rpm | — |

Synthetic Route via Reaction of Cytidine-5'-Monophosphate with Choline Derivatives

Another advanced method focuses on the synthesis of CMP sodium salt derivatives such as citicoline sodium salt (CDP-choline sodium salt), which is closely related chemically and often prepared via similar nucleotide chemistry.

- Reactants: Cytidine-5'-monophosphate or its amide salts react with calcium phosphoryl choline chloride tetrahydrate or its amide salts.

- Coupling Agent: Dicyclohexylcarbodiimide (DCC) is used to facilitate the coupling reaction.

- Solvent: Methanol or other aliphatic alcohols (C1-C4), ketones (acetone, methyl isobutyl ketone), or mixtures thereof.

- pH Control: Reaction pH is maintained between 1 and 6.5.

- Purification: The crude product is purified by removing soluble impurities using dicarboxylic acids (oxalic, malonic, succinic, glutaric acid) or their salts, which reduce solubility of inorganic impurities.

- Conversion to Sodium Salt: The purified citicoline is neutralized with aqueous sodium hydroxide to obtain the sodium salt form.

- High purity (>99% by HPLC) is achieved without column chromatography.

- The process is industrially feasible and economical.

- The use of dicarboxylic acids enhances impurity removal and product quality.

| Step | Description |

|---|---|

| Reactants | Cytidine-5'-monophosphate + calcium phosphoryl choline chloride tetrahydrate |

| Coupling agent | Dicyclohexylcarbodiimide (DCC) |

| Solvent | Methanol, aliphatic alcohols, ketones |

| pH range | 1 - 6.5 |

| Purification | Use of dicarboxylic acids or salts to remove impurities |

| Final neutralization | Sodium hydroxide aqueous solution |

| Purity | >99% (HPLC) |

Source: Patent EP2820028A1, 2013

Analytical and Quality Control Considerations

- Purity Assessment: High-performance liquid chromatography (HPLC) is the standard for assessing purity, with >99% purity achievable via the described synthetic and purification methods.

- Crystallinity: Controlled crystallization ensures reproducible crystal morphology and stability.

- Impurity Profile: Use of dicarboxylic acids in synthesis reduces inorganic salts and unreacted starting materials.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Industrial Suitability |

|---|---|---|---|

| Crystallization of 5'-Nucleoside Sodium Monophosphate | Inorganic sodium salts (NaAc, Na2CO3, Na2SO4, NaCl), organic solvents (ethanol, methanol), pH 5.5-7.5, 20-35°C | Simple, reproducible, high yield | Suitable for large-scale production |

| Synthetic Coupling with Choline Derivatives | Cytidine-5'-monophosphate, calcium phosphoryl choline chloride, DCC, methanol, dicarboxylic acids for purification | High purity (>99%), impurity removal without chromatography | Economical, industrially feasible |

Chemical Reactions Analysis

Types of Reactions

Cxmp sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthosine derivatives, while substitution reactions can produce a variety of substituted cyclic nucleotides .

Scientific Research Applications

8-Bromo-cAMP sodium salt is primarily utilized in studies involving signal transduction pathways. Its ability to mimic cAMP allows researchers to investigate the effects of elevated cAMP levels in various biological contexts. Below are some notable applications:

- Cell Differentiation and Apoptosis : Research has shown that 8-Bromo-cAMP can induce differentiation and apoptosis in esophageal cancer cell lines. This property makes it a valuable tool for studying cancer biology and potential therapeutic interventions .

- Induction of Pluripotency : In combination with valproic acid, 8-Bromo-cAMP enhances the induction of pluripotency in human fibroblast cells. This application is crucial for regenerative medicine and stem cell research .

- Angiogenesis and Osteoblastic Differentiation : The compound promotes vascular endothelial growth factor (VEGF) production, which is essential for angiogenesis. Additionally, it facilitates osteoblastic differentiation, making it relevant for bone health studies .

Case Studies

Several studies have highlighted the applications of 8-Bromo-cAMP sodium salt in different research areas:

- Cancer Research : A study demonstrated that treatment with 8-Bromo-cAMP led to increased apoptosis in esophageal cancer cells, indicating its potential as a therapeutic agent .

- Stem Cell Research : In experiments involving induced pluripotent stem cells (iPSCs), the combination of 8-Bromo-cAMP with valproic acid significantly improved the efficiency of reprogramming fibroblasts into pluripotent cells .

- Neuroscience : Investigations into neuronal signaling pathways have utilized 8-Bromo-cAMP to explore mechanisms underlying synaptic plasticity, particularly in the context of long-term potentiation in the striatum .

Comparative Data Table

Mechanism of Action

The mechanism of action of Cxmp sodium salt involves its interaction with specific molecular targets, such as cyclic nucleotide-gated channels and protein kinases. The compound modulates these targets by binding to their active sites, leading to changes in their activity and downstream signaling pathways. This modulation can affect various cellular processes, including gene expression, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cxmp sodium salt include:

Cyclic adenosine monophosphate (cAMP): Another cyclic nucleotide involved in cellular signaling.

Cyclic guanosine monophosphate (cGMP): A closely related compound with similar signaling functions.

Cyclic inosine monophosphate (cIMP): A less common cyclic nucleotide with distinct biological roles.

Uniqueness

This compound is unique due to its specific structural modification, which distinguishes it from other cyclic nucleotides. This modification allows it to interact differently with molecular targets, providing unique insights into cyclic nucleotide signaling and potential therapeutic applications .

Biological Activity

Cxmp sodium salt, also known as CMP-sialic acid sodium salt, is a significant compound in biochemical research, particularly in the biosynthesis of sialic acid and its derivatives. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its importance in various biological processes.

Overview of CMP-Sialic Acid Sodium Salt

CMP-sialic acid sodium salt is a nucleotide sugar that plays a crucial role in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids. These molecules are involved in various biological functions, including cell signaling, immune responses, and pathogen recognition.

The primary mechanism through which CMP-sialic acid sodium salt exerts its biological effects is by serving as a substrate for the enzyme CMP-N-acetylneuraminic acid synthetase (CMAH). This enzyme catalyzes the conversion of CMP-sialic acid to N-acetylneuraminic acid (Neu5Ac), a common form of sialic acid found on the surface of cells.

- Inhibition of Platelet Aggregation : Research indicates that CMP-sialic acid can modulate platelet aggregation. In vitro studies have shown that it can influence the formation of Neu5Gc in platelet lysates, which may have implications for thrombotic diseases .

- Cell Differentiation and Apoptosis : Studies have demonstrated that CMP-sialic acid sodium salt can enhance cell differentiation and induce apoptosis in certain cancer cell lines. This property is particularly relevant for therapeutic strategies targeting cancers that express high levels of sialylated glycoproteins .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Platelet Aggregation | Modulates aggregation through Neu5Gc formation in platelets | Mercado CP et al., 2013 |

| Cancer Cell Apoptosis | Induces apoptosis in esophageal cancer cell lines | Tocris Bioscience |

| Cell Differentiation | Enhances differentiation in human fibroblast cells | Tocris Bioscience |

| Metabolic Role | Acts as a substrate for sialic acid biosynthesis | MedChemExpress |

Detailed Research Findings

- Platelet Function Study : A study conducted by Mercado et al. (2013) demonstrated that CMP-sialic acid sodium salt plays a role in regulating platelet aggregation by affecting glycan structures on platelet surfaces. The study utilized platelet lysates to analyze the formation of Neu5Gc, revealing significant insights into how sialylation impacts hemostasis.

- Cancer Therapeutics : In research published by Tocris Bioscience, it was reported that 8-Bromo-cAMP, a related compound, enhances the induction of pluripotency and promotes apoptosis in cancer cells when used alongside CMP-sialic acid sodium salt. This suggests potential applications in cancer therapy where modulation of sialylation could affect tumor growth and metastasis.

- Metabolic Pathways : CMP-sialic acid sodium salt has been implicated in various metabolic pathways related to glycoprotein synthesis. Its role as a substrate for sialyltransferases highlights its importance in maintaining cellular functions and interactions .

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying Cxmp sodium salt in biological samples?

- Methodological Answer : Fluorescence-based assays, such as high-throughput screening, are effective for detecting this compound. For example, a vertical bar chart comparing relative fluorescence signals across compounds (e.g., cAMP, cXMP) can highlight its low activity . Quantification services using liquid chromatography-mass spectrometry (LC-MS) or enzymatic assays are also reliable, as demonstrated in nucleotide analysis platforms that include cXMP . Ensure calibration curves (e.g., using XTP saturation experiments) are validated to account for concentration-dependent signal variability .

Q. How should researchers design experiments to assess the biochemical activity of this compound compared to other cyclic nucleotides?

- Methodological Answer : Use comparative studies with structurally similar compounds (e.g., cAMP, cGMP) to benchmark activity. For instance, fluorescence assays measuring substrate saturation (e.g., XTP for cXMP) can reveal kinetic parameters like and , as shown in guanylyl cyclase studies . Include negative controls (e.g., buffer-only samples) and replicate experiments to address variability, especially given cXMP’s lower fluorescence signal in prior studies .

Q. What are the key considerations for synthesizing and purifying this compound for in vitro studies?

- Methodological Answer : Follow protocols for nanoparticulate salt synthesis, such as combining precursor solutions under controlled conditions (e.g., rapid stirring at room temperature) to ensure homogeneity . Validate purity using techniques like nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC), adhering to reagent-grade standards (e.g., ACS specifications) . Document formulation stability under varying pH and temperature conditions to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when this compound exhibits inconsistent activity across experimental models?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., enzyme isoforms, buffer composition) . For example, discrepancies in fluorescence assays may arise from differences in assay sensitivity or interference from cofactors. Use statistical tools (e.g., ANOVA with post-hoc tests) to analyze inter-study variability and validate findings with orthogonal methods like radiolabeled substrate assays .

Q. What advanced techniques are suitable for studying this compound’s role in nucleotide cyclase pathways?

- Methodological Answer : Employ substrate saturation experiments combined with enzyme kinetics modeling. For example, calibrate cXMP formation rates using XTP as a substrate in guanylyl cyclase assays, and compare kinetic parameters (, ) with other cyclic nucleotides . Pair this with knock-out models (e.g., CRISPR-edited cells) to isolate cXMP-specific effects in signaling pathways.

Q. How can researchers address challenges in replicating this compound’s reported bioactivity in independent studies?

- Methodological Answer : Ensure strict adherence to published protocols (e.g., reagent concentrations, incubation times) and validate critical steps, such as salt purity . If replication fails, perform sensitivity analyses to identify variables (e.g., temperature fluctuations, enzyme batch variability). Cross-reference data with systematic reviews on nucleotide cyclase activity to contextualize findings .

Q. What strategies mitigate interference from endogenous nucleotides when quantifying this compound in complex matrices?

- Methodological Answer : Use selective extraction methods (e.g., solid-phase extraction) to isolate cXMP from biological samples. Enzymatic degradation of interfering nucleotides (e.g., ATPases) prior to LC-MS analysis can improve specificity . Include spike-and-recovery experiments to validate assay accuracy in matrices like serum or cell lysates .

Methodological and Analytical Best Practices

- Data Interpretation : When analyzing low fluorescence signals (e.g., cXMP in ), confirm instrument calibration and exclude photobleaching artifacts. Normalize signals to internal standards (e.g., housekeeping nucleotides).

- Literature Review : Follow Cochrane guidelines for systematic reviews to avoid bias when synthesizing conflicting data on cXMP’s biochemical roles.

- Reproducibility : Document experimental conditions exhaustively (e.g., buffer pH, salt lot numbers) and share raw data via repositories to facilitate cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.